molecular formula C11H12N2O2 B13077538 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid

2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13077538
M. Wt: 204.22 g/mol
InChI Key: RWKIFHRXOXYJGY-UHFFFAOYSA-N
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Description

2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties. The imidazo[1,2-a]pyridine scaffold is a versatile framework that can be functionalized to produce a wide range of derivatives with significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Uniqueness: 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its propyl group at the 2-position and carboxylic acid functionality at the 3-position make it a versatile intermediate for the synthesis of various bioactive compounds .

Biological Activity

2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound within the imidazo[1,2-a]pyridine family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The structure of this compound includes a propyl group at the 2-position and a carboxylic acid at the 3-position, which contribute to its unique chemical reactivity and biological properties. Its synthesis typically involves cyclization reactions of 2-aminopyridine derivatives with α-bromoketones under basic conditions.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-propyl variants, exhibit significant antimicrobial activity. For instance, studies have demonstrated potent in vitro activity against various strains of Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentration (MIC) values often below 1 μM for certain derivatives .

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Compounds

Compound IDMtb H37Rv MIC (μM)Other Mycobacteria MIC (μM)
11.07>50
105.94>50
RMP0.05162.3

This table illustrates the selective activity of specific compounds against Mtb compared to other non-tubercular mycobacteria.

The mechanism of action for this compound appears to involve inhibition of key metabolic pathways in Mtb. Transcriptional profiling has shown that treatment with this compound can up-regulate cytochrome bd oxidase, suggesting a disruption in energy generation processes within the bacteria .

Case Study: Antituberculosis Activity

In a study focusing on the development of new anti-TB agents, several imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. The results showed that compounds with a similar structural framework to this compound exhibited promising antimycobacterial activity against both drug-sensitive and multi-drug resistant strains of Mtb. Notably, one derivative achieved an MIC value as low as 0.5 μM against resistant strains .

Case Study: Inhibition of Enzymatic Activity

Another study investigated the inhibitory effects of related compounds on various enzymes. The results indicated that some derivatives could inhibit alpha-amylase and carboxypeptidase A effectively at concentrations as low as 0.5 mM, highlighting their potential as enzyme inhibitors in therapeutic contexts .

Applications in Medicine

The biological activities exhibited by this compound suggest potential applications in treating infectious diseases such as tuberculosis and possibly other microbial infections. Its role as an enzyme inhibitor also opens avenues for further research into its use in metabolic disorders.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-propylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-5-8-10(11(14)15)13-7-4-3-6-9(13)12-8/h3-4,6-7H,2,5H2,1H3,(H,14,15)

InChI Key

RWKIFHRXOXYJGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N2C=CC=CC2=N1)C(=O)O

Origin of Product

United States

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